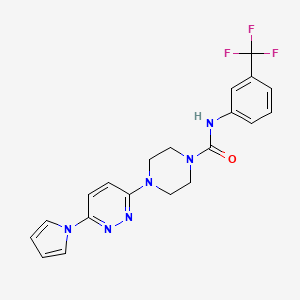![molecular formula C18H16FN3OS B2538497 5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide CAS No. 1795443-91-2](/img/structure/B2538497.png)
5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide" is a structurally complex molecule that incorporates several functional groups and aromatic systems. It is related to various N-substituted pyridinecarboxamides and benzothiophene derivatives, which have been the subject of recent research due to their interesting chemical and physical properties, as well as their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving nucleophilic substitution and careful control of reaction conditions could be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various analytical techniques, including NMR, MS, IR, and X-ray crystallography. For example, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, revealing the presence of N–H···O hydrogen bonds that influence the molecular packing in the crystal . Similarly, the molecular structure of "5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide" would likely exhibit characteristic intramolecular and intermolecular interactions that could be elucidated through such analytical techniques.
Chemical Reactions Analysis
The reactivity of N-substituted pyridinecarboxamides and related compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, such as the fluorine atom. The fluorine atom can participate in hydrogen bonding and influence the reactivity of the amide group. The papers provided do not detail specific chemical reactions for the compound , but they do discuss the importance of intermolecular amide···amide or amide···pyridine hydrogen bond formation in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely tied to their molecular structures. For instance, the dihedral angles between different rings in the molecule can affect the overall shape and reactivity . The presence of hydrogen bonds and other non-covalent interactions in the crystal can influence the melting point, solubility, and other physicochemical properties. The papers suggest that the position and nature of substituents can significantly impact these properties, as evidenced by the correlation of melting point behavior with substituent position .
Applications De Recherche Scientifique
Molecular Imaging Probes
Compounds structurally related to "5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide" have been used as selective molecular imaging probes. For instance, a molecular imaging probe targeting serotonin 1A (5-HT(1A)) receptors was utilized to quantify receptor densities in the living brains of Alzheimer's disease patients, highlighting its application in neurodegenerative disease research (Kepe et al., 2006).
Advanced Material Synthesis
Research has explored the synthesis of novel polyamides incorporating ether and bulky fluorenylidene groups or multiple ring flexible dicarboxylic acids, demonstrating the role of fluorine and pyridine derivatives in developing materials with high thermal stability and solubility in organic solvents. Such materials are promising for various industrial applications, from electronics to coatings (Hsiao et al., 1999; Hsiao & Yu, 1996).
Drug Discovery and Development
Fluoro- and pyridine-containing compounds have shown potential in drug discovery, particularly as antibacterial agents and kinase inhibitors. For example, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives displayed potent in vitro antibacterial activity against quinolone-resistant Gram-positive isolates, underscoring the therapeutic potential of fluorinated compounds in combating antibiotic resistance (Asahina et al., 2008).
Polymer Science and Electrochromic Devices
In polymer science, pyridine-incorporated alcohol-soluble polyfluorene derivatives have been used as cathode interfacial layers in polymer solar cells, enhancing the devices' performance. This application showcases the role of such compounds in improving energy conversion efficiency and operational stability in solar cell technology (Chen et al., 2017).
Orientations Futures
The future directions for this compound could involve further exploration of its potential medicinal applications, given the interest in pyrrolidine compounds in drug discovery . Further studies could also explore the synthesis methods, aiming to improve efficiency and reduce the use of harmful reagents .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
Compounds with a pyrrolidine ring have been found to have various biological activities, which created interest among researchers to synthesize a variety of these derivatives .
Action Environment
The spatial configuration of the carbon atoms connected to the pyrrolidine ring plays an important role in the biological activity of the compound .
Propriétés
IUPAC Name |
5-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-13-4-5-15-12(9-13)10-16(24-15)18(23)21-14-6-8-22(11-14)17-3-1-2-7-20-17/h1-5,7,9-10,14H,6,8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEHVEIDXMPDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2538414.png)

![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)
![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)
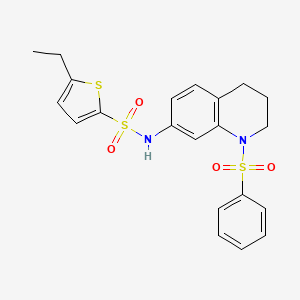
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)
![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)
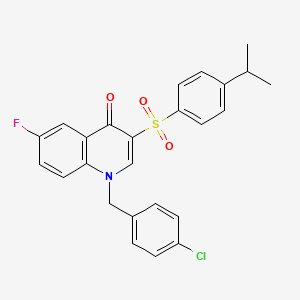
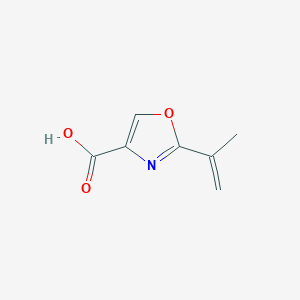
![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)
![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)
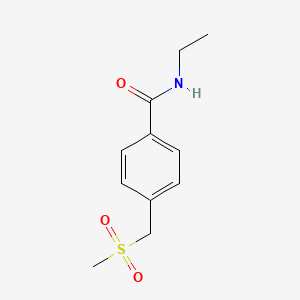
![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)
